N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nitration followed by reduction or by direct amination reactions.
Acetylation: The acetylamino group can be introduced by reacting the appropriate amine with acetic anhydride or acetyl chloride under suitable conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
- N-[2-(Acetylamino)ethyl]-4-amino-1,2,4-oxadiazole-3-carboxamide
- N-[2-(Acetylamino)ethyl]-4-amino-1,3,4-oxadiazole-3-carboxamide
Uniqueness
This compound is unique due to the specific arrangement of its functional groups and the presence of the 1,2,5-oxadiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4(13)9-2-3-10-7(14)5-6(8)12-15-11-5/h2-3H2,1H3,(H2,8,12)(H,9,13)(H,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOATUNYKNYIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NON=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337011 |
Source
|
Record name | N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347355-79-7 |
Source
|
Record name | N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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